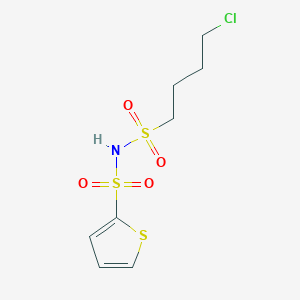
N-(4-Chlorobutane-1-sulfonyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chlorobutane-1-sulfonyl)thiophene-2-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities This compound features a thiophene ring, a sulfur-containing heterocycle, which is often found in various biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobutane-1-sulfonyl)thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonamide with 4-chlorobutane-1-sulfonyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Common bases used in this reaction include triethylamine or pyridine .
Industrial Production Methods
Industrial production of sulfonamides often involves large-scale chlorosulfonylation of aromatic rings, followed by reaction with amines. This method is efficient but requires careful handling of hazardous reagents. Alternative methods include the oxidation and chlorination of thiols or the diazotization of anilines followed by treatment with sulfur dioxide .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chlorobutane-1-sulfonyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Often involves reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfone derivatives, while substitution reactions can yield various substituted sulfonamides .
Applications De Recherche Scientifique
N-(4-Chlorobutane-1-sulfonyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its antibacterial, antiviral, and anticancer properties.
Mécanisme D'action
The mechanism of action of N-(4-Chlorobutane-1-sulfonyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or acting as a diuretic .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-sulfonamide: Shares the thiophene ring and sulfonamide group but lacks the 4-chlorobutane-1-sulfonyl moiety.
4-Chlorobutane-1-sulfonyl chloride: Contains the 4-chlorobutane-1-sulfonyl group but lacks the thiophene ring and sulfonamide group
Uniqueness
N-(4-Chlorobutane-1-sulfonyl)thiophene-2-sulfonamide is unique due to the combination of the thiophene ring, sulfonamide group, and 4-chlorobutane-1-sulfonyl moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Propriétés
Numéro CAS |
64504-62-7 |
|---|---|
Formule moléculaire |
C8H12ClNO4S3 |
Poids moléculaire |
317.8 g/mol |
Nom IUPAC |
N-(4-chlorobutylsulfonyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C8H12ClNO4S3/c9-5-1-2-7-16(11,12)10-17(13,14)8-4-3-6-15-8/h3-4,6,10H,1-2,5,7H2 |
Clé InChI |
FQLMIIOKEOFBEM-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)S(=O)(=O)NS(=O)(=O)CCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14489899.png)
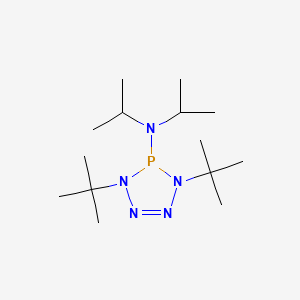
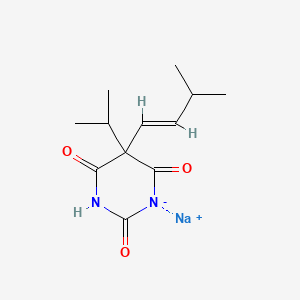
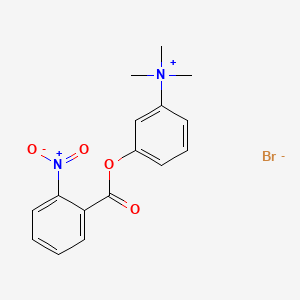
![2,2'-[Hexane-1,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14489916.png)
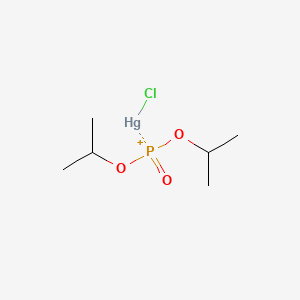
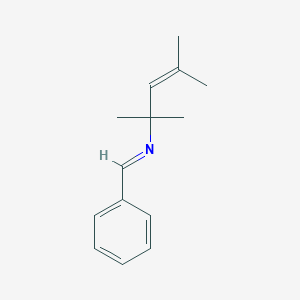

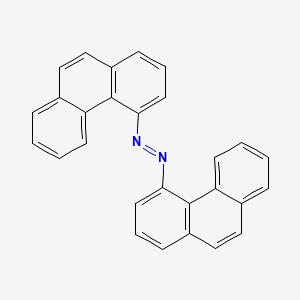
![N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14489947.png)

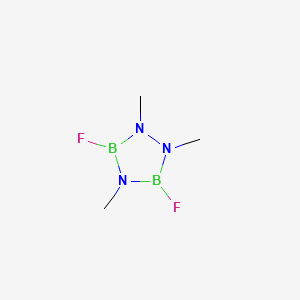
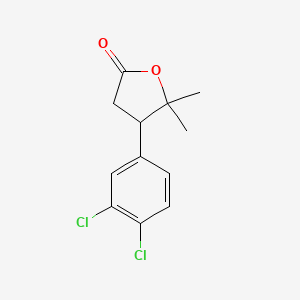
![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14489970.png)
